molecular formula C8H22Cl2N2O2 B1383343 (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride CAS No. 1803581-56-7

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Cat. No.: B1383343
CAS No.: 1803581-56-7
M. Wt: 249.18 g/mol
InChI Key: QFTVLXQUKHCPJP-UHFFFAOYSA-N
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Description

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H20N2O2·2HCl. It is a derivative of bis(2-methoxyethyl)amine, where an ethylamine group is attached to the nitrogen atom of bis(2-methoxyethyl)amine. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with bis(2-methoxyethyl)amine and ethylene oxide.

  • Reaction Conditions: The reaction involves the nucleophilic addition of ethylene oxide to bis(2-methoxyethyl)amine under controlled temperature and pressure conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a continuous process involving the reaction of bis(2-methoxyethyl)amine with ethylene oxide in a reactor, followed by purification and crystallization to obtain the dihydrochloride salt.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines with different alkyl groups.

  • Substitution Products: Alkylated and arylated derivatives.

Scientific Research Applications

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride is used in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is utilized in drug discovery and development processes, particularly in the design of new pharmaceuticals.

  • Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or structure. In drug discovery, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways.

  • Proteins: It may interact with proteins to modulate their function or structure.

Comparison with Similar Compounds

  • Bis(2-methoxyethyl)amine: The parent compound without the ethylamine group.

  • N,N'-Bis(2-methoxyethyl)ethylenediamine: A related compound with two ethylene groups instead of one.

Properties

IUPAC Name

N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVLXQUKHCPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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